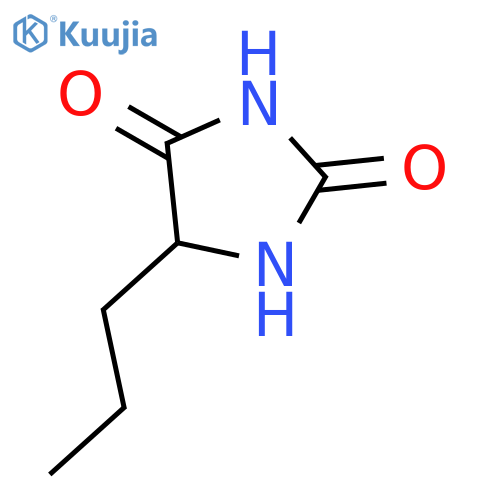Cas no 18227-41-3 (5-Propylhydantoin)

5-Propylhydantoin structure
商品名:5-Propylhydantoin
5-Propylhydantoin 化学的及び物理的性質
名前と識別子
-
- 5-Propylhydantoin
- 2,4-Imidazolidinedione,5-propyl-
- 5-propylimidazolidine-2,4-dione
- 5-N-PROPYLHYDANTOIN
- 5-propyl-imidazolidine-2,4-dione
- BIFASJFFCIDWDC-UHFFFAOYSA-N
- 5-Propyl-2,4-imidazolidinedione #
- 2,4-Imidazolidinedione, 5-propyl-
- NE11105
- P0323
- Z1787158521
- 18227-41-3
- SCHEMBL193399
- CS-0215004
- EN300-21324
- DTXSID30340805
- 110072-98-5
- FT-0692804
- (+)-5-Propyl-2,4-imidazolidinedione
- 2,4-Imidazolidinedione, 5-propyl-, (+)-
- D91945
- DTXSID101293520
- CHEMBL4643340
- MFCD00059721
- AKOS000121265
- AKOS017278457
- A880909
- Z104495354
- AS-61358
-
- MDL: MFCD00059721
- インチ: 1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
- InChIKey: BIFASJFFCIDWDC-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])C([H])([H])C([H])([H])[H])N([H])C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 142.07400
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.111
- ゆうかいてん: 137.0 to 140.0 deg-C
- 屈折率: 1.455
- PSA: 58.20000
- LogP: 0.65210
- ようかいせい: 自信がない
5-Propylhydantoin セキュリティ情報
5-Propylhydantoin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Propylhydantoin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21324-1.0g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 1g |
$55.0 | 2023-05-03 | |
| Enamine | EN300-21324-0.5g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 0.5g |
$42.0 | 2023-09-16 | |
| Apollo Scientific | OR923039-5g |
5-N-Propylhydantoin |
18227-41-3 | 95% | 5g |
£63.00 | 2025-02-21 | |
| TRC | P837115-500mg |
5-Propylhydantoin |
18227-41-3 | 500mg |
$ 82.00 | 2023-09-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160274-1g |
5-Propylhydantoin |
18227-41-3 | 98% | 1g |
¥97.90 | 2023-09-01 | |
| Enamine | EN300-21324-1g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 1g |
$55.0 | 2023-09-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-487964-25g |
5-Propylhydantoin, |
18227-41-3 | 25g |
¥1188.00 | 2023-09-05 | ||
| Aaron | AR00249A-1g |
2,4-Imidazolidinedione, 5-propyl- |
18227-41-3 | 95% | 1g |
$13.00 | 2025-02-11 | |
| A2B Chem LLC | AA97730-10g |
5-N-Propylhydantoin |
18227-41-3 | 95% | 10g |
$415.00 | 2024-01-02 | |
| A2B Chem LLC | AA97730-250mg |
5-N-Propylhydantoin |
18227-41-3 | 95% | 250mg |
$69.00 | 2024-01-02 |
5-Propylhydantoin 関連文献
-
1. 725. Studies in the azole series. Part XXXIII. The interaction of α-amino-nitriles and alkyl or aryl isocyanatesA. H. Cook,G. D. Hunter J. Chem. Soc. 1952 3789
-
3. 281. The synthesis of some α-amino-acidsJ. Elks,B. A. Hems,Brenda E. Ryman J. Chem. Soc. 1948 1386
-
4. Non-bonded aromatic–amide attraction in 5-benzyl-3-arylhydantoinsHideji Fujiwara,Ajay K. Bose,Maghar S. Manhas,James M. van der Veen J. Chem. Soc. Perkin Trans. 2 1979 653
-
5. 13C nuclear magnetic resonance studies on the conformation of substituted hydantoinsHideji Fujiwara,Ajay K. Bose,Maghar S. Manhas,James M. van der Veen J. Chem. Soc. Perkin Trans. 2 1980 1573
18227-41-3 (5-Propylhydantoin) 関連製品
- 67337-73-9(5-Isobutylimidazolidine-2,4-dione)
- 16935-34-5(5-Isopropylimidazolidine-2,4-dione)
- 15414-82-1(5-Ethylhydantoin (~80%))
- 110072-96-3(5-(neo-Pentyl)hydantoin)
- 58942-03-3(5-ISOBUTYL-IMIDAZOLIDINE-2,4-DIONE)
- 5458-06-0(5-δ-Hydroxybutylhydantoin)
- 805946-35-4(5-4-(Ethylamino)butylhydantoin)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
